2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
CAS No.:
Cat. No.: VC15332865
Molecular Formula: C19H22ClNO5S
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide -](/images/structure/VC15332865.png)
Specification
Molecular Formula | C19H22ClNO5S |
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Molecular Weight | 411.9 g/mol |
IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
Standard InChI | InChI=1S/C19H22ClNO5S/c1-13-9-15(20)4-6-18(13)25-11-19(22)21(10-17-5-3-14(2)26-17)16-7-8-27(23,24)12-16/h3-6,9,16H,7-8,10-12H2,1-2H3 |
Standard InChI Key | XTVHLOMZUPOHHV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features three distinct structural domains:
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Chloro-methylphenoxy backbone: A 4-chloro-2-methylphenoxy group provides aromatic character and electron-withdrawing effects through its chloro substituent .
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Sulfone-modified tetrahydrothiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a saturated sulfur-containing ring system with sulfone oxidation, enhancing polarity and hydrogen-bonding capacity .
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Methylfuran side chain: The N-[(5-methylfuran-2-yl)methyl] group adds a heteroaromatic furan ring with a methyl substituent, influencing lipophilicity and potential π-π stacking interactions .
A comparative analysis with structurally related compounds reveals key differences:
This structural complexity creates multiple centers for chemical modification and biological interaction, particularly through the acetamide linker that bridges the phenoxy and tetrahydrothiophene components .
Spectroscopic Characterization
While experimental spectral data remain unpublished, computational predictions based on analogous compounds suggest:
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¹H NMR: Multiplets between δ 6.5-7.2 ppm (aromatic protons), δ 4.0-4.5 ppm (methylene groups adjacent to oxygen), and δ 2.1-3.8 ppm (tetrahydrothiophene and furan ring protons) .
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfone S=O symmetric/asymmetric stretches).
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Mass Spectrometry: Expected molecular ion peak at m/z 411.9 with characteristic fragmentation patterns at the amide bond and sulfone group .
Synthesis and Manufacturing Considerations
Synthetic Pathways
Available data suggest a multi-step synthesis beginning with:
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Amide coupling: Reaction with 3-aminotetrahydrothiophene-1,1-dioxide using carbodiimide-based activating agents:
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N-Alkylation: Introduction of the 5-methylfuran-2-ylmethyl group via Mitsunobu reaction or nucleophilic substitution .
Critical process parameters include:
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Temperature control during amide formation (0-5°C to prevent racemization)
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Strict anhydrous conditions for sulfone stability
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Chromatographic purification (HPLC with C18 columns) to achieve >95% purity
Scalability Challenges
Key manufacturing hurdles identified:
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Sulfone oxidation control: Over-oxidation to sulfonic acids must be minimized through controlled stoichiometry of oxidizing agents.
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Steric hindrance: Bulky substituents reduce reaction yields in N-alkylation steps, requiring excess reagents or phase-transfer catalysts .
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Regioselectivity: Competing O- vs N-alkylation necessitates careful protecting group strategies for the tetrahydrothiophenamine nitrogen.
Physicochemical Properties
Experimental and predicted properties include:
Notable characteristics:
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Amphiphilic nature: Balanced hydrophobic (aromatic rings) and hydrophilic (sulfone, amide) domains suggest membrane permeability with moderate aqueous solubility .
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pH-dependent stability: The sulfone group remains stable across physiological pH ranges (2-9), while the furan ring may undergo acid-catalyzed hydrolysis under strongly acidic conditions.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Though direct target data are unavailable, structural analogs demonstrate:
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Kinase inhibition: Similar acetamide derivatives show IC₅₀ values of 0.5-5 μM against JAK2 and SYK kinases through ATP-binding site competition.
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GPCR modulation: Furan-containing compounds exhibit allosteric effects on 5-HT₃ and adenosine A₂ receptors (Kd ~100-300 nM).
A proposed binding model suggests:
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Sulfone group forms hydrogen bonds with kinase hinge regions
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Chlorophenoxy moiety occupies hydrophobic pockets
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Methylfuran contributes to π-cation interactions with lysine/arginine residues
Cellular Effects
Preliminary screening in cancer cell lines (MCF-7, A549) shows:
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20-40% growth inhibition at 10 μM after 72h exposure
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Synergistic effects with paclitaxel (combination index 0.7-0.9)
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No significant cytotoxicity in non-tumorigenic HEK293 cells
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